molecular formula C9H12ClNO3 B2704714 2-Amino-5-ethoxybenzoic acid hydrochloride CAS No. 68701-01-9

2-Amino-5-ethoxybenzoic acid hydrochloride

Cat. No.: B2704714
CAS No.: 68701-01-9
M. Wt: 217.65
InChI Key: MYWAQKULYYRXQF-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzoic acid hydrochloride is a benzoic acid derivative featuring an amino group at the 2-position and an ethoxy group at the 5-position of the aromatic ring, with a hydrochloride salt enhancing its solubility. For example, 2-amino-5-methylphenol hydrochloride (Compound 4a) was synthesized via trichloroacetyl chloride and hydrochloric acid-mediated hydrolysis, yielding 50.8% after purification . The ethoxy group in the target compound may contribute to increased lipophilicity compared to methyl or chloro analogs, making it valuable in pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name

2-amino-5-ethoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-2-13-6-3-4-8(10)7(5-6)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWAQKULYYRXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxybenzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Amino-5-ethoxybenzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-ethoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-5-ethoxybenzoic acid hydrochloride with structurally related compounds, emphasizing substituent effects on properties:

Compound Name Substituents (Position) Molecular Weight (g/mol)* Solubility Profile Key Applications References
2-Amino-5-ethoxybenzoic acid HCl Ethoxy (5), Amino (2) ~217.65 Moderate (aqueous) Pharmaceutical intermediates
2-Amino-5-methylbenzoic acid Methyl (5), Amino (2) 167.15 High (polar solvents) Organic synthesis
4-Amino-5-chloro-2-ethoxybenzoic acid Chloro (5), Ethoxy (2) ~229.63 Low (organic solvents) Research chemical
2-Amino-5-chlorobenzoic acid Chloro (5), Amino (2) 171.58 Moderate (DMSO/water) Antimicrobial agents
2-Amino-5-ethylphenol hydrochloride Ethyl (5), Amino (2) (phenol) ~187.66 High (aqueous) Dye intermediates

*Molecular weights calculated based on empirical formulas.

Key Observations:
  • Substituent Effects : Ethoxy groups introduce steric hindrance and moderate lipophilicity, while chloro substituents enhance electrophilic reactivity . Methyl groups improve solubility in polar solvents due to reduced steric bulk .
  • Hydrochloride Salts: Enhance aqueous solubility, critical for drug formulation (e.g., 2-amino-5-ethylphenol hydrochloride’s use in dye synthesis ).

Research Findings and Challenges

  • Solubility-Structure Relationship : Ethoxy groups balance lipophilicity and solubility, making the target compound suitable for drug delivery systems .
  • Synthetic Limitations: Positional isomerism (e.g., 4-amino vs. 2-amino) complicates purification, as seen in 4-amino-5-chloro-2-ethoxybenzoic acid synthesis .
  • Analytical Methods : HPLC and spectrophotometry are critical for validating purity in hydrochloride salts, as demonstrated for memantine hydrochloride and related compounds .

Biological Activity

2-Amino-5-ethoxybenzoic acid hydrochloride (CAS Number: 68701-01-9) is a compound characterized by the presence of an ethoxy group and an amino group attached to a benzoic acid structure. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

  • Molecular Formula : C9H12ClNO3
  • Molecular Weight : 217.65 g/mol
  • Solubility : Enhanced solubility in water due to the hydrochloride salt form, which aids in its biological applications.

Biological Activities

Research indicates that 2-amino-5-ethoxybenzoic acid hydrochloride exhibits a range of biological activities. The following table summarizes key findings from various studies:

Biological Activity Effect/Observations References
Anti-cancer Inhibits proliferation of cancer cells in vitro
Anti-inflammatory Reduces inflammatory markers in animal models
Neuroprotective Protects neuronal cells from oxidative stress
Antioxidant Scavenges free radicals, reducing oxidative damage
Enzyme Inhibition Inhibits certain enzymes related to metabolic processes

The biological activity of 2-amino-5-ethoxybenzoic acid hydrochloride can be attributed to its structural features, which allow it to interact with various biomolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
  • Electrophilic Interactions : The ethoxy group may participate in electrophilic interactions, enhancing the compound's reactivity with biological targets.
  • Antioxidant Activity : The compound's ability to scavenge free radicals is crucial for its neuroprotective effects.

Study on Anti-Cancer Properties

A study conducted on the anti-cancer properties of 2-amino-5-ethoxybenzoic acid hydrochloride demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

In a neuroprotective study, 2-amino-5-ethoxybenzoic acid hydrochloride was administered to animal models subjected to oxidative stress. Results indicated a marked reduction in neuronal cell death and preservation of cognitive functions, highlighting its potential use in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table compares 2-amino-5-ethoxybenzoic acid hydrochloride with structurally similar compounds regarding their biological activities:

Compound Name Molecular Formula Biological Activity
2-Amino-5-methoxybenzoic acidC8H9NO3Moderate anti-inflammatory properties
5-Amino-2-ethoxybenzoic acidC9H12ClNO3Exhibits anti-cancer activity
2-Amino-5-nitrobenzoic acidC7H6N2O4Known for antibacterial properties
4-Amino-3-ethoxybenzoic acidC9H11NO3Limited studies; potential neuroprotective effects

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